The Discovery and Isolation of Z12-Tetradecenyl Acetate: A Technical Guide for Researchers
The Discovery and Isolation of Z12-Tetradecenyl Acetate: A Technical Guide for Researchers
An in-depth exploration of the identification, isolation, and biosynthesis of the insect sex pheromone (Z)-12-Tetradecenyl acetate (B1210297), with a focus on its role in the Asian Corn Borer, Ostrinia furnacalis.
Introduction
(Z)-12-Tetradecenyl acetate (Z12-14:OAc) is a significant component of the sex pheromone blend of several lepidopteran species, most notably the Asian corn borer, Ostrinia furnacalis. This volatile organic compound plays a crucial role in chemical communication, mediating mate attraction and reproductive behavior. A thorough understanding of its discovery, the methodologies for its isolation and characterization, and its biosynthetic pathway is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles and experimental protocols associated with Z12-Tetradecenyl acetate.
Discovery and Identification in Ostrinia furnacalis
The identification of (E)- and (Z)-12-tetradecenyl acetates as the primary sex pheromone components in the Asian corn borer, Ostrinia furnacalis, marked a significant step in understanding the chemical ecology of this major agricultural pest.[1][2][3] Initial investigations involved the extraction of pheromone glands from virgin female moths, followed by sophisticated analytical techniques to isolate and identify the bioactive compounds.
Gas chromatography coupled with mass spectrometry (GC-MS) was instrumental in elucidating the chemical structures of the pheromone components. Further confirmation of the biological activity was achieved through electroantennography (EAG), which measures the electrical response of male moth antennae to the isolated compounds, and field trapping experiments that demonstrated the attractiveness of synthetic blends to male moths.
Quantitative Data
The precise blend and concentration of pheromone components are critical for effective chemical communication. The following tables summarize key quantitative data related to Z12-Tetradecenyl acetate in Ostrinia furnacalis.
| Parameter | Value | Insect Species | Reference |
| Isomeric Ratio (E/Z) | 53 : 47 | Ostrinia furnacalis | [1] |
| Purity of Synthesized (Z)-12-14Ac | 95.9% | - | [2] |
| Purity of Synthesized (E)-12-14Ac | 97.2% | - | [2] |
| Effective Trap Concentration | 1 x 10⁻⁷ - 1 x 10⁻⁵ g | Ostrinia furnacalis | [1] |
Table 1: Pheromone Composition and Purity
| Time Point | Relative Titer of Z12-14:OAc | Mating Frequency | Reference |
| Newly Emerged | Detectable | Low | [3] |
| 2nd Scotophase | Peak | Peak | [3] |
| 3rd Scotophase | High | High | [3] |
| Subsequent Scotophases | Decreased to baseline | Decreased | [3] |
Table 2: Temporal Fluctuation of Z12-14:OAc Titer and Mating Frequency in Ostrinia furnacalis
Experimental Protocols
The successful isolation and identification of Z12-Tetradecenyl acetate relies on a series of meticulous experimental procedures. The following sections detail the core methodologies employed.
Pheromone Extraction
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Insect Rearing: Ostrinia furnacalis larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 16:8 photoperiod, 25°C).[2]
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Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths during the scotophase (dark period), when pheromone titers are typically at their peak.[3]
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Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, for a defined period to extract the volatile pheromone components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for separating and identifying the components of the pheromone extract.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.
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GC Program:
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Initial temperature: 60°C for 2 minutes.
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Ramp 1: Increase to 180°C at a rate of 30°C/min.
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Ramp 2: Increase to 230°C at a rate of 5°C/min.
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Hold at 230°C for a duration sufficient for all components to elute.
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Post-run: Increase to 245°C at 20°C/min and hold for 15 minutes to clean the column.[3]
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Mass Spectrometry:
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: Scanned over a range appropriate for the expected molecular weights of the pheromone components (e.g., m/z 40-500).
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Identification: The mass spectrum of each eluting peak is compared with spectral libraries (e.g., NIST) and with the spectra of authentic synthetic standards of (Z)- and (E)-12-tetradecenyl acetate for positive identification.
Electroantennography (EAG)
EAG is employed to confirm the biological activity of the identified compounds by measuring the response they elicit from the male moth's antenna.
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Antenna Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are inserted into two electrodes containing a conductive solution.
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Stimulus Delivery: A defined puff of air carrying a known concentration of the synthetic pheromone component is delivered over the antenna.
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Signal Recording: The change in electrical potential across the antenna is amplified and recorded. A significant depolarization indicates that the compound is detected by the antennal olfactory receptors.
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Dose-Response: EAG responses are typically measured across a range of concentrations to determine the sensitivity of the antenna to the compound.
Mandatory Visualizations
Biosynthesis of (E)- and (Z)-12-Tetradecenyl Acetate
The biosynthesis of (E)- and (Z)-12-tetradecenyl acetate in Ostrinia furnacalis has been elucidated through isotopic labeling studies. The proposed pathway involves a series of enzymatic reactions starting from a common fatty acid precursor.[4]
Caption: Proposed biosynthetic pathway of (E/Z)-12-tetradecenyl acetate in Ostrinia furnacalis.
Experimental Workflow for Pheromone Identification
The logical flow of experiments for the discovery and confirmation of Z12-Tetradecenyl acetate as a sex pheromone is a critical aspect of the research process.
Caption: Experimental workflow for the identification of Z12-Tetradecenyl acetate as a sex pheromone.
Conclusion
The discovery and characterization of Z12-Tetradecenyl acetate in Ostrinia furnacalis exemplifies the intricate process of insect chemical ecology research. The methodologies outlined in this guide, from pheromone extraction to advanced analytical techniques and biosynthetic pathway elucidation, provide a robust framework for researchers in this field. A continued and detailed understanding of these processes is essential for the innovation of sustainable and targeted pest control strategies, ultimately contributing to global food security and reduced reliance on conventional insecticides.
References
- 1. Sex pheromone components isolated from china corn borer,Ostrinia furnacalis guenée (lepidoptera: Pyralidae), (E)- and (Z)-12-tetradecenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex pheromone biosynthesis in the Asian corn borer Ostrinia furnacalis (II) : Biosynthesis of (E)‐ and (Z)‐12‐tetradecenyl acetate involves Δ14 desaturation | Lund University Publications [lup.lub.lu.se]
